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Compound of Interest

Compound Name:
(2,4,6-Triisopropylphenyl)boronic

acid

Cat. No.: B142132 Get Quote

CAS Number: 154549-38-9

This technical guide provides a comprehensive overview of (2,4,6-
Triisopropylphenyl)boronic acid, a sterically hindered organoboron compound crucial for

advanced organic synthesis and drug discovery. It is tailored for researchers, scientists, and

professionals in drug development, offering detailed data, experimental protocols, and visual

representations of key chemical and biological processes.

Physicochemical and Structural Data
(2,4,6-Triisopropylphenyl)boronic acid is a white to off-white crystalline powder. The bulky

triisopropylphenyl group confers unique solubility, stability, and reactivity to the molecule,

making it a valuable reagent in contexts requiring steric control.[1][2]

Table 1: Physicochemical Properties of (2,4,6-Triisopropylphenyl)boronic acid
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Property Value Reference(s)

CAS Number 154549-38-9 [1]

Molecular Formula C₁₅H₂₅BO₂ [1]

Molecular Weight 248.17 g/mol [1]

Melting Point 165-172 °C (decomposes) [1][3]

Appearance
White to off-white crystalline

powder
[1][2]

Purity ≥ 98% (by HPLC) [1]

Solubility

Soluble in organic solvents like

dichloromethane and ethanol;

less soluble in water.

[2]

Storage Conditions
2-8 °C, under an inert

atmosphere.
[1]

Table 2: Structural Identifiers

Identifier Value Reference(s)

IUPAC Name

[2,4,6-tris(1-

methylethyl)phenyl]boronic

acid

[4]

Synonyms

2,4,6-

Triisopropylbenzeneboronic

acid

[1]

InChI

1S/C15H25BO2/c1-9(2)12-7-

13(10(3)4)15(16(17)18)14(8-

12)11(5)6/h7-11,17-18H,1-6H3

[4]

SMILES
CC(C)c1cc(C(C)C)c(B(O)O)c(c

1)C(C)C
[3]
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Synthesis and Purification
The synthesis of sterically hindered arylboronic acids like (2,4,6-Triisopropylphenyl)boronic
acid is most commonly achieved through the reaction of a corresponding organometallic

species with a borate ester, followed by hydrolysis.

Experimental Protocol: Synthesis via Grignard Reagent
This protocol describes a representative synthesis starting from 1-Bromo-2,4,6-

triisopropylbenzene.

Step 1: Formation of the Grignard Reagent

Preparation: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to a

dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic

stirrer.

Initiation: Add a small crystal of iodine and a few drops of 1-Bromo-2,4,6-triisopropylbenzene

dissolved in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Gentle heating

may be required to initiate the reaction.

Addition: Once the reaction begins (indicated by heat evolution and disappearance of the

iodine color), add the remaining solution of 1-Bromo-2,4,6-triisopropylbenzene in anhydrous

THF dropwise at a rate that maintains a gentle reflux.[5]

Completion: After the addition is complete, continue stirring the mixture at room temperature

or with gentle heating until the magnesium is consumed. The resulting grey-to-brown solution

is the Grignard reagent, 2,4,6-Triisopropylphenylmagnesium bromide.

Step 2: Borylation and Hydrolysis

Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a

solution of triisopropyl borate in anhydrous THF dropwise, ensuring the temperature remains

below -60 °C. The use of triisopropyl borate is preferred for sterically hindered reagents to

minimize side reactions.
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Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight.

Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and

dilute hydrochloric acid (e.g., 2 M HCl).

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an

organic solvent such as diethyl ether or ethyl acetate (3x).

Washing: Combine the organic layers and wash sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude (2,4,6-
Triisopropylphenyl)boronic acid.

Purification Methodologies
Purification of boronic acids can be challenging due to their tendency to form anhydrides

(boroxines) and their amphiphilic nature.

Recrystallization: This is a common method for purifying solid boronic acids. Solvents such

as hot water, ethanol, or a mixture of an organic solvent and a non-solvent (e.g., ethyl

acetate/hexane) can be effective.[5]

Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited. Dissolve

the crude product in an organic solvent and extract with a basic aqueous solution (e.g.,

NaOH). The boronic acid will move to the aqueous layer as its boronate salt. The aqueous

layer is then washed with an organic solvent to remove non-acidic impurities, followed by

acidification (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by

filtration or extracted back into an organic solvent.[6]

Chromatography: While standard silica gel chromatography can lead to decomposition, it

can be successful for some boronic acids, particularly when using a non-polar eluent system

or silica gel that has been pre-treated with boric acid.[6][7]
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General Synthesis Workflow

Purification

1-Bromo-2,4,6-triisopropylbenzene
+ Mg Turnings in THF
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(Ar-MgBr)

Triisopropyl Borate
B(O-iPr)3 in THF

Boronate Ester Intermediate

-78 °C

Hydrolysis
(Dilute HCl)

Crude Product

Recrystallization or
Acid-Base Extraction

Pure (2,4,6-Triisopropylphenyl)boronic acid
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A flowchart of the synthesis and purification process.

Key Applications in Research and Development
The unique steric and electronic properties of (2,4,6-Triisopropylphenyl)boronic acid make it

an indispensable tool in several areas of chemical science.

Suzuki-Miyaura Cross-Coupling Reactions
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This compound is prominently used in palladium-catalyzed Suzuki-Miyaura cross-coupling

reactions to form carbon-carbon bonds. The steric bulk of the triisopropylphenyl group is

particularly advantageous when coupling with other sterically demanding partners, a common

challenge in the synthesis of complex molecules. This reaction is a cornerstone in the creation

of pharmaceuticals, agrochemicals, and advanced materials.[2]

Drug Development and Medicinal Chemistry
Boronic acids are a privileged class of compounds in medicinal chemistry. The boron atom can

form reversible covalent bonds with active site residues (like serine) in enzymes, making

boronic acid derivatives potent enzyme inhibitors. Bortezomib, a proteasome inhibitor

containing a boronic acid moiety, is a successful example of an anticancer drug. The steric

hindrance provided by the 2,4,6-triisopropylphenyl group can be used to enhance selectivity

and modulate the pharmacokinetic properties of drug candidates.

Other Applications
Material Science: It serves as a building block for advanced polymers and nanomaterials

where its structure can enhance thermal stability and mechanical strength.[1]

Bioconjugation: The boronic acid functional group can be used to attach molecules to

surfaces or other biomolecules, which is vital for diagnostics and targeted drug delivery

systems.[1]

Experimental Protocols: Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl

boronic acid.

Materials:

Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

(2,4,6-Triisopropylphenyl)boronic acid (1.2 - 1.5 equiv)

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
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Degassed Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, (2,4,6-
Triisopropylphenyl)boronic acid, palladium catalyst, and base.

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon).

Repeat this cycle three times to ensure an oxygen-free environment.

Solvent Addition: Add the degassed solvent(s) via syringe.

Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir the mixture

vigorously for the required time (monitored by TLC or LC-MS, typically 4-24 hours).

Work-up:

Cool the reaction to room temperature.

Dilute the mixture with an organic solvent like ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by

flash column chromatography on silica gel to yield the desired biaryl compound.
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Catalytic Cycle of Suzuki-Miyaura Coupling
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The catalytic cycle for the Suzuki-Miyaura reaction.
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Role in Biological Signaling and Enzyme Inhibition
Boronic acids are recognized as "transition-state analogue" inhibitors for serine proteases. The

boron atom is electrophilic and can be attacked by the nucleophilic hydroxyl group of a serine

residue in an enzyme's active site. This forms a stable, tetrahedral boronate adduct, mimicking

the transition state of peptide bond hydrolysis. This interaction effectively blocks the enzyme's

catalytic activity.

The steric bulk of the substituents on the phenyl ring, such as the isopropyl groups in (2,4,6-
Triisopropylphenyl)boronic acid, plays a critical role in determining the inhibitor's binding

affinity and selectivity for the target enzyme over other proteins.

Mechanism of Serine Protease Inhibition

Binding and Complex Formation

Enzyme Active Site
(with Serine-OH)

Initial Binding
(Non-covalent)

Boronic Acid Inhibitor
(R-B(OH)2)

Tetrahedral Boronate Adduct
(Reversible Covalent Bond)

Nucleophilic attack by Ser-OH

Inhibited Enzyme
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Boronic acid inhibition of a serine protease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified
Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

3. 2,4,6-Triisopropylphenylmagnesium bromide solution 0.5 M in THF | Sigma-Aldrich
[sigmaaldrich.com]

4. Triisopropyl borate [oakwoodchemical.com]

5. 1-溴-2,4,6-三异丙基苯 95% | Sigma-Aldrich [sigmaaldrich.com]

6. benchchem.com [benchchem.com]

7. lookchem.com [lookchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to (2,4,6-
Triisopropylphenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142132#2-4-6-triisopropylphenyl-boronic-acid-cas-
number-154549-38-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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